

Solubility of 3,4-Diethoxybenzaldehyde in common organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Diethoxybenzaldehyde

Cat. No.: B1346580

[Get Quote](#)

Solubility of 3,4-Diethoxybenzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **3,4-diethoxybenzaldehyde**, a key intermediate in various synthetic pathways. While specific quantitative solubility data in a range of organic solvents is not readily available in public literature, this document outlines the expected solubility profile based on its chemical structure and general principles of organic chemistry. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside a workflow diagram to guide researchers in generating such data.

Introduction to 3,4-Diethoxybenzaldehyde

3,4-Diethoxybenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group and two ethoxy groups at the 3 and 4 positions. Its molecular structure, particularly the presence of the polar carbonyl group and the largely nonpolar diether-substituted benzene ring, governs its solubility behavior in various solvents. Understanding its solubility is crucial for its application in organic synthesis, purification, and formulation in the pharmaceutical and fragrance industries.

Data Presentation: Solubility Profile

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for **3,4-diethoxybenzaldehyde** in a comprehensive range of common organic solvents at various temperatures has not been published. However, based on its chemical properties and qualitative reports, a general solubility profile can be inferred.

Qualitative Solubility:

- Water: **3,4-Diethoxybenzaldehyde** is reported to be sparingly soluble to insoluble in water. An estimated aqueous solubility is approximately 472.2 mg/L at 25 °C.[\[1\]](#) This low solubility is attributed to the hydrophobic nature of the benzene ring and the ethoxy groups, which outweighs the hydrophilic character of the single aldehyde group.
- Alcohols (e.g., Methanol, Ethanol): The compound is qualitatively described as soluble in alcohol.[\[1\]](#) The presence of the polar carbonyl group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents like alcohols, facilitating dissolution.
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): It is anticipated that **3,4-diethoxybenzaldehyde** will exhibit good solubility in polar aprotic solvents. The polarity of the aldehyde group can interact favorably with the dipoles of these solvents.
- Nonpolar Solvents (e.g., Toluene, Dichloromethane): Due to the significant nonpolar character of the benzene ring and ethoxy chains, good solubility is also expected in nonpolar and weakly polar solvents.

A summary of the available physical properties is presented in Table 1.

Table 1: Physical Properties of **3,4-Diethoxybenzaldehyde**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₃	
Molecular Weight	194.23 g/mol	
Melting Point	21.00 to 22.00 °C	[1]
Boiling Point	293-294 °C (at 760 mmHg)	
Density	1.097 g/mL at 25 °C	
Water Solubility	~472.2 mg/L at 25 °C (estimated)	[1]
LogP (o/w)	2.385 (estimated)	[1]

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for the determination of the solubility of **3,4-diethoxybenzaldehyde** in various organic solvents. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation solubility of **3,4-diethoxybenzaldehyde** in a selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane) at a specified temperature (e.g., 25 °C).

Materials:

- **3,4-Diethoxybenzaldehyde** (high purity, >99%)
- Selected organic solvents (analytical grade)
- Thermostatically controlled shaker bath or incubator
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Syringe filters (e.g., 0.45 μ m PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **3,4-diethoxybenzaldehyde** to a series of vials.
 - Accurately pipette a known volume (e.g., 5 mL) of a selected solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).
 - Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study can determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.
 - Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
 - Record the mass of the collected filtrate.
- Analysis:

- Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.
- Analyze the concentration of **3,4-diethoxybenzaldehyde** in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
- A calibration curve should be prepared using standard solutions of known concentrations of **3,4-diethoxybenzaldehyde** in the same solvent.
- Calculation of Solubility:
 - From the concentration obtained from the analysis and the dilution factor, calculate the concentration of the saturated solution.
 - Express the solubility in desired units, such as g/100 mL, mol/L, or mass fraction.

Safety Precautions:

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **3,4-diethoxybenzaldehyde** and all solvents used.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of **3,4-diethoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-diethoxybenzaldehyde, 2029-94-9 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Solubility of 3,4-Diethoxybenzaldehyde in common organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346580#solubility-of-3-4-diethoxybenzaldehyde-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com